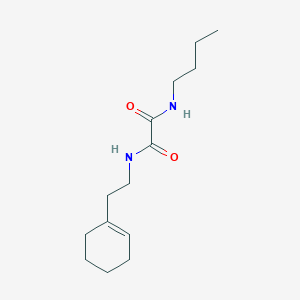

N1-butyl-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

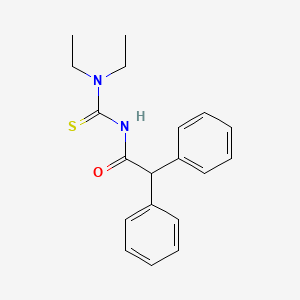

“N1-butyl-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide” is a complex organic compound. It contains a butyl group (a four-carbon chain), a cyclohexenyl group (a six-carbon ring with one double bond), and an oxalamide group (a type of amide). The exact properties of this compound would depend on its specific structure and the arrangement of these groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclohexenyl group would form a six-membered ring with one double bond, while the butyl group would form a four-carbon chain. The oxalamide group would contain a carbonyl (C=O) group and two amide (NH2) groups .Chemical Reactions Analysis

The reactivity of this compound would depend on its specific structure. The double bond in the cyclohexenyl group could potentially undergo addition reactions, while the amide groups in the oxalamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .科学的研究の応用

Polyamine Catabolism in Cancer Research

Research on polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), highlights the role of polyamine catabolism in programmed cell death, with implications for antitumor agents. CPENSpm's mechanism suggests that H2O2 production by polyamine oxidase (PAO) contributes to its cytotoxicity, indicating a potential pathway where similar compounds could be explored for selective cancer therapies (Ha et al., 1997).

Synthesis of Oxalamides

A study on the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides showcases a novel one-pot approach, providing a useful formula for both anthranilic acid derivatives and oxalamides. This methodology, applicable to the synthesis of similar oxalamide compounds, could be relevant for designing new materials or pharmaceuticals (Mamedov et al., 2016).

Electrocatalytic Reactions

N-oxyl compounds, including aminoxyls and imidoxyls, are utilized as catalysts for selective oxidation of organic molecules. These compounds, through electrochemical conditions, mediate a wide range of electrosynthetic reactions, suggesting potential applications in organic synthesis and industrial processes where similar functionalities are beneficial (Nutting et al., 2018).

Hydrogen Peroxide Synthesis

A study on the electrocatalytic synthesis of hydrogen peroxide using mesoporous nitrogen-doped carbon highlights the potential for safe, sustainable, and cheap production methods. Given the structural relation, compounds with similar functionalities might find applications in catalysis and environmental technology (Fellinger et al., 2012).

作用機序

Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules. If it’s intended for use in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .

Safety and Hazards

特性

IUPAC Name |

N-butyl-N'-[2-(cyclohexen-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-2-3-10-15-13(17)14(18)16-11-9-12-7-5-4-6-8-12/h7H,2-6,8-11H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPXPDERNUYVOPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCCC1=CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-butyl-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-amino-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2757278.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2757281.png)

![6-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B2757285.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2757288.png)

![4-((2-hydroxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2757291.png)

![3,4-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2757294.png)

![1-(7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2757300.png)